4-Bromophenacyl butanoate
CAS No.:
Cat. No.: VC19976081
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13BrO3 |
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Molecular Weight | 285.13 g/mol |
IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] butanoate |
Standard InChI | InChI=1S/C12H13BrO3/c1-2-3-12(15)16-8-11(14)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | RALLTEHXOOWFSX-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Nomenclature
4-Bromophenacyl butanoate (IUPAC name: 4-bromophenylglyoxylate butyl ester) features a butanoate group esterified to a 4-bromophenacyl moiety. The molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.14 g/mol. The structure comprises a bromine-substituted phenyl ring connected to a glyoxylate group, which is further linked to a butyl chain. This arrangement confers both lipophilic (from the bromophenyl and butyl groups) and polar (from the ester carbonyl) characteristics, influencing its solubility and reactivity .
Synthesis and Reaction Conditions
The synthesis of 4-bromophenacyl butanoate can be hypothesized through esterification reactions analogous to those documented for related brominated acids and esters.
Esterification of 4-Bromobutyric Acid
A plausible route involves the reaction of 4-bromobutyric acid with 4-bromophenacyl alcohol under acidic catalysis. Search results indicate that 48% HBr aqueous solution and concentrated sulfuric acid are effective catalysts for similar esterifications, achieving yields up to 65% under reflux conditions . The general procedure would involve:
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Combining equimolar amounts of 4-bromobutyric acid and 4-bromophenacyl alcohol in an inert atmosphere.
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Adding catalytic sulfuric acid and refluxing for 12–24 hours.
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Purifying the crude product via silica gel chromatography using a ethyl acetate/hexane (1:2) solvent system .
Alternative Pathways
Alternatively, transesterification of methyl 4-bromobutyrate with 4-bromophenacyl alcohol in the presence of a Lewis acid (e.g., Ti(OiPr)₄) could be explored. This method avoids the use of corrosive HBr and may improve selectivity .
Physicochemical Properties
While experimental data for 4-bromophenacyl butanoate are unavailable, properties can be inferred from related compounds:
The compound’s corrosive nature (as indicated by GHS05 hazard symbols in related bromoacids) necessitates handling with gloves, eye protection, and respiratory equipment .
Spectroscopic Characterization
Hypothetical spectroscopic data for 4-bromophenacyl butanoate would align with its functional groups:
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IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and ~560 cm⁻¹ (C-Br vibration) .
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¹H NMR (CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), δ 7.5–7.3 (m, 2H, aromatic), δ 4.4 (s, 2H, COOCH₂), δ 2.5–1.5 (m, 6H, butyl chain) .
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¹³C NMR: Peaks at δ 170 (ester carbonyl), δ 130–120 (aromatic carbons), and δ 35–25 (butyl chain) .
Industrial and Synthetic Applications
4-Bromophenacyl butanoate’s bifunctional structure makes it a candidate for:
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